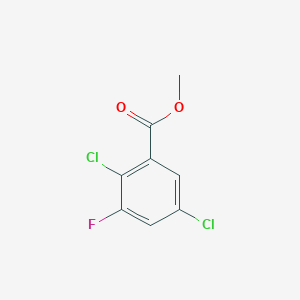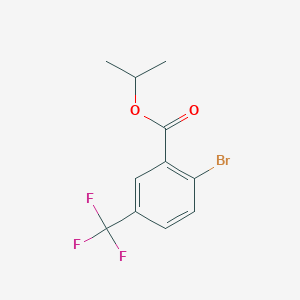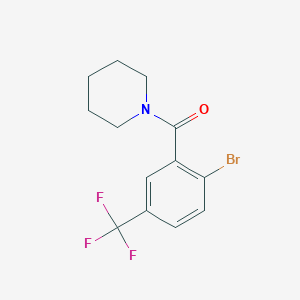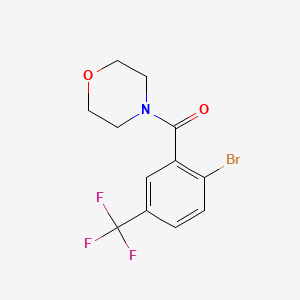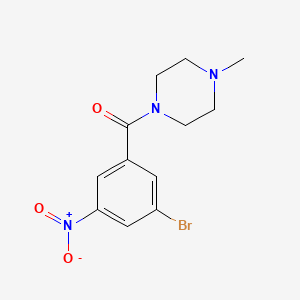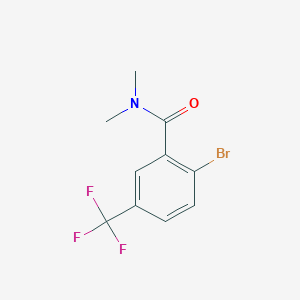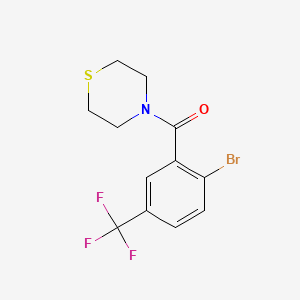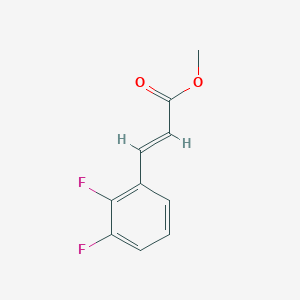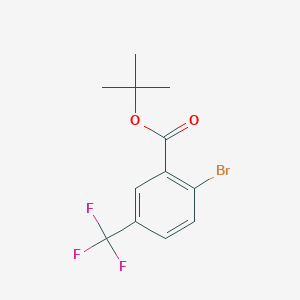
2-Bromo-5-ethoxybenzylalcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-ethoxybenzylalcohol, also known by its IUPAC name (2-bromo-5-ethoxyphenyl)methanol, is a chemical compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.09 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Bromophenol Derivatives in Antioxidant Activities
Bromophenol derivatives, sourced from marine algae, have demonstrated potent antioxidant activities. These compounds are considered valuable for their potential applications in food and pharmaceutical fields as natural antioxidants. Their ability to scavenge free radicals stronger than or comparable to known antioxidants suggests a promising avenue for the development of natural antioxidant agents (Li et al., 2011; Olsen et al., 2013).
Carbonic Anhydrase Inhibition
Bromophenol derivatives have been explored for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. This research suggests the potential of bromophenols as lead compounds for developing novel inhibitors that could be applied in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012; Akbaba et al., 2013).
Antimicrobial and Anticancer Properties
Several studies have reported on the antimicrobial and anticancer properties of bromophenol derivatives. These findings highlight the potential therapeutic applications of these compounds against various pathogens and cancer cell lines, indicating a promising area for further research into novel treatment options (Xu et al., 2003; Musa et al., 2014).
PTP1B Inhibition
Bromophenol derivatives have also been studied for their inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme associated with insulin resistance and type 2 diabetes. The synthesis and evaluation of these compounds as PTP1B inhibitors underline their potential as therapeutic agents for managing diabetes and related metabolic disorders (Cui et al., 2011).
Safety and Hazards
The safety information for 2-Bromo-5-ethoxybenzylalcohol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2-bromo-5-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHSPLBUTKPCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

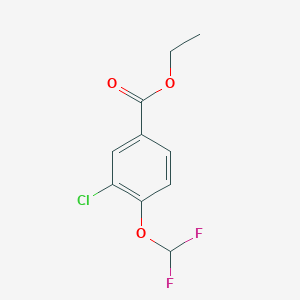
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)
